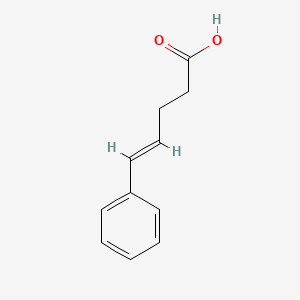
5-Phenylpent-4-enoic acid
説明
5-Phenylpent-4-enoic acid is a natural product found in Litsea glaucescens with data available.
科学的研究の応用
Chemical Synthesis
Intermediate in Organic Synthesis
5-Phenylpent-4-enoic acid is primarily used as an intermediate in the synthesis of complex organic molecules. Its structural characteristics enable it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and specialty chemicals. For example, it can be transformed through oxidation to produce carboxylic acids or ketones and reduced to yield saturated derivatives like 5-phenylpentanoic acid.
Synthetic Methods
The most common method for synthesizing this compound involves the Wittig reaction, where (3-carboxypropyl)triphenylphosphonium bromide reacts with sodium bis(trimethylsilyl)amide in tetrahydrofuran. This reaction is followed by the addition of benzaldehyde, leading to the formation of the desired compound.
Biological Applications
Nematicidal Properties
Research has highlighted the nematicidal activity of this compound against plant-parasitic nematodes such as Meloidogyne incognita and Tylenchulus semipenetrans. These nematodes are significant agricultural pests that affect crop yields. Studies have shown that this compound exhibits potent nematicidal effects without harming non-target species, indicating its potential for use as a biopesticide in sustainable agriculture .
Mechanism of Action
The mode of action involves interference with nematode mobility and reproduction. The compound selectively targets specific nematodes while showing minimal toxicity to beneficial organisms and human cells, making it a promising candidate for agricultural applications .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals, including dyes, pigments, and optical materials. Its dual functionality allows it to be incorporated into various formulations that require both aromatic and aliphatic properties.
Case Study 1: Nematicidal Activity
A study conducted on the efficacy of secondary metabolites from Photorhabdus luminescens sonorensis revealed that this compound displayed concentration-dependent nematicidal activity against root-knot nematodes. The research demonstrated that at specific concentrations, the compound could effectively reduce nematode populations without adversely affecting non-target nematodes or human cells .
Case Study 2: Organic Synthesis
In a synthetic chemistry project, this compound was employed as a key intermediate for synthesizing novel pharmaceutical compounds. The versatility of this compound allowed researchers to explore various reaction pathways leading to biologically active molecules. The study highlighted the efficiency of using this intermediate in multi-step synthesis processes.
特性
IUPAC Name |
(E)-5-phenylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2,(H,12,13)/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCHCBAXHSLKOZ-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















